molecular formula C10H15NO B1679658 Perillartine CAS No. 30950-27-7

Perillartine

Cat. No. B1679658
CAS RN: 30950-27-7
M. Wt: 165.23 g/mol
InChI Key: XCOJIVIDDFTHGB-YRNVUSSQSA-N
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Description

Perillartine, also known as perillartin and perilla sugar, is a semisynthetic sweetener that is about 2000 times as sweet as sucrose . It is mainly used in Japan . Perillartine is the oxime of perillaldehyde, which is extracted from plants of the genus Perilla (Lamiaceae) .


Synthesis Analysis

Perillartine is a monoterpene volatile oil obtained from leaves, seeds, and flowering tops of the plant Perilla frutescens . It is the α-syn-oxime of perillaldehyde . An analogue was synthesized from perillartine called 4-(Methoxymethyl)-1,4-cyclo-hexadien-1-carboxaldehyde syn-oxime, which was found to be 450 times sweeter than sucrose .


Molecular Structure Analysis

Perillartine has been studied using high-resolution rotational spectroscopy coupled to a laser ablation source . Four conformers were identified under the isolation conditions of the supersonic expansion, showing that all of them present an E configuration of the C=N group with respect to the double bond of the ring .


Chemical Reactions Analysis

The complex conformational landscape of perillartine increases its chances to bind to the taste receptors, making it a particularly sweet molecule .


Physical And Chemical Properties Analysis

Perillartine has a molecular formula of C10H15NO and a molar mass of 165.23 g/mol .

Scientific Research Applications

Nutritional and Medicinal Properties

Perilla frutescens, from which Perillartine is derived, is recognized for its nutritional and medicinal properties. It is used traditionally in East Asian countries for culinary purposes and as a remedy for various conditions. Research has investigated its antioxidant, antimicrobial, anti-allergic, antidepressant, anti-inflammatory, and anticancer properties. For instance, Perilla frutescens essential oils and extracts have been studied for their potential in treating depression, inflammation, and allergic reactions, highlighting the plant's versatile pharmacological applications (Ahmed, 2018), (Jeon et al., 2014).

Agricultural Uses

In agriculture, the cultivation of Perilla frutescens has been explored for its impact on soil health and as a potential substrate for mushroom cultivation. Studies have shown that perilla stalks can be used as an alternative substrate for growing oyster mushrooms, contributing to sustainable agricultural practices and the efficient use of agricultural residues (Li et al., 2015).

Food Industry Applications

In the food industry, Perillartine's potential as a natural sweetener and food additive has been explored. It offers high sweetness with low caloric content, making it an attractive alternative to synthetic sweeteners. Its use extends to cakes, beverages, tobacco, toothpaste, and medicines, indicating its versatility and safety for various applications (Yang Li-min, 2005).

Antioxidant Properties

The antioxidant properties of Perilla frutescens and its components, including Perillartine, have been extensively studied. These properties contribute to the plant's therapeutic potential, especially in preventing and treating diseases associated with oxidative stress. Research has focused on the plant's ability to scavenge free radicals and protect against cellular damage (Igarashi & Miyazaki, 2013).

Safety And Hazards

Perillartine can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Perillartine has been found to protect against metabolic associated fatty liver in high-fat diet-induced obese mice . This suggests that perillartine could be a new candidate for the treatment of obesity and metabolic associated fatty liver disease .

properties

IUPAC Name

(NE)-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3,7,10,12H,1,4-6H2,2H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOJIVIDDFTHGB-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C1CCC(=CC1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701014887
Record name 1-Cyclohexene-1-carboxaldehyde, 4-isopropenyl-, anti-oxime
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Molecular Weight

165.23 g/mol
Source PubChem
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Physical Description

Solid
Record name Perilla sugar
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Product Name

Perillartine

CAS RN

30950-27-7, 138-91-0, 30674-09-0
Record name Perillartine
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Record name PERILLALDEHYDE, OXIME
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Record name 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime
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Record name 4-isopropenylcyclohex-1-enecarbaldehyde oxime
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Record name (E)-4-(1-methylvinyl)cyclohexene-1-carbaldehyde oxime
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Record name PERILLARTINE
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Melting Point

102 °C
Record name Perilla sugar
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035652
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
370
Citations
XY Yuan, M Zhang, SW Ng - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
The chiral title compound [systematic name: 4-(1-methylvinyl)cyclohexene-1-carbaldehyde oxime], C 10 H 15 NO, crystallizes with two molecules in the asymmetric unit, one of which …
Number of citations: 4 scripts.iucr.org
H Iwamura - Journal of Medicinal Chemistry, 1980 - ACS Publications
The relationship between structure and taste potency of perillartine and its analogues was investigated quantitatively by physicochemical parameters and regression analysis. The …
Number of citations: 101 pubs.acs.org
C Cai, H Jiang, L Li, T Liu, X Song, B Liu - PlOS One, 2016 - journals.plos.org
… A sweetener perillartine has been reported to activate the … to perillartine, respectively. The human, rhesus monkey and squirrel monkey Tas1r2 subunits could be activated by perillartine…
Number of citations: 20 journals.plos.org
Y Xiao, L Xiao, M Li, S Liu, Y Wang, L Huang, S Liu… - Food & Function, 2023 - pubs.rsc.org
… perillartine derived from Perilla frutescens (L.) improved fat deposition as well as glucose homeostasis in hepatocytes. In vitro, perillartine … In vivo, perillartine reduced body weight gain …
Number of citations: 1 pubs.rsc.org
Y Xiao, M Jia, T Jiang, C Zhang, X Qi, Y Sun… - Biochemical and …, 2022 - Elsevier
… In this study, we explored the effects of perillartine on lipid metabolism in broiler chickens by … which perillartine regulates lipid metabolism and alleviates fatty liver. Perillartine was found …
Number of citations: 4 www.sciencedirect.com
EM Acton, MA Leaffer, SM Oliver… - Journal of Agricultural …, 1970 - ACS Publications
… number of oximes analogous to perillartine. These oximes share with perillartine several specific structural features: the aldoximefunctional group; synisomerism of the oxime; …
Number of citations: 38 pubs.acs.org
G Juárez, M Sanz-Novo, JL Alonso, ER Alonso, I León - Molecules, 2022 - mdpi.com
We used high-resolution rotational spectroscopy coupled to a laser ablation source to study the conformational panorama of perillartine, a solid synthetic sweetener. Four conformers …
Number of citations: 2 www.mdpi.com
TJ Venanzi, CA Venanzi - Journal of medicinal chemistry, 1988 - ACS Publications
… A model for the recognition of the perillartine analogues has … Introduction The perillartine analogues are a group of tastants … in the interaction of a perillartine analogue with its receptor …
Number of citations: 13 pubs.acs.org
RS Dwivedi - Alternative Sweet and Supersweet Principles: Natural …, 2022 - Springer
Perillartine is a monoterpene volatile oil obtained from leaves, seeds and flowering tops of plant Perilla frutescens (L.) Britton Perillartine, the a-syn-oxime of perillaldehyde, has been …
Number of citations: 0 link.springer.com
RWW Hooft, P Van Der Sluis, JA Kanters… - … Section C: Crystal …, 1990 - scripts.iucr.org
… 1sopropenyl-l-cyclohexene-l-carbaldehyde Oxime (Perillartine) BY RWW HOOFT,* P. VaN OER … The same similarity is found for carvoxime, a methyl analogue of perillartine (Kroon, van …
Number of citations: 2 scripts.iucr.org

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